molecular formula C6H3ClFNO B14841359 3-Chloro-4-fluoropicolinaldehyde CAS No. 1239352-00-1

3-Chloro-4-fluoropicolinaldehyde

Cat. No.: B14841359
CAS No.: 1239352-00-1
M. Wt: 159.54 g/mol
InChI Key: HDDNHAOLLPNRMR-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a series of reactions including reduction and substitution to introduce the desired functional groups . The reaction conditions often involve the use of catalysts such as platinum on carbon (Pt/C) and hydrogen gas under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropicolinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-chloro-4-fluoropicolinic acid, while reduction yields 3-chloro-4-fluoropicolinalcohol .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoropicolinaldehyde is unique due to the combination of its halogen atoms and aldehyde functional group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

1239352-00-1

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

IUPAC Name

3-chloro-4-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3ClFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H

InChI Key

HDDNHAOLLPNRMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)C=O

Origin of Product

United States

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